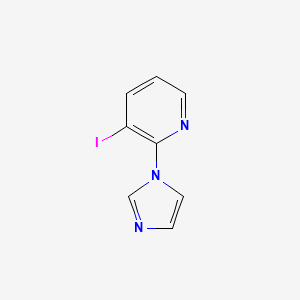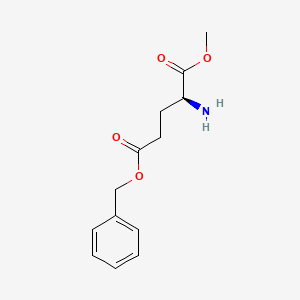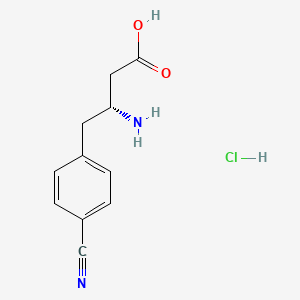![molecular formula C21H19ClN4O2 B1360952 1-(1-(2-(4-Chlorophenyl)-2-oxoethyl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile CAS No. 1037835-42-9](/img/structure/B1360952.png)
1-(1-(2-(4-Chlorophenyl)-2-oxoethyl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(2-(4-Chlorophenyl)-2-oxoethyl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile is a useful research compound. Its molecular formula is C21H19ClN4O2 and its molecular weight is 394.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(2-(4-Chlorophenyl)-2-oxoethyl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(2-(4-Chlorophenyl)-2-oxoethyl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
NLRP3 Inflammasome Inhibition
This compound has been identified as a potential inhibitor of the NLRP3 inflammasome . The NLRP3 inflammasome plays a crucial role in the immune system’s response to pathogens and stress signals. By inhibiting this complex, the compound could be used to treat a variety of inflammatory diseases, including gout, type 2 diabetes, and atherosclerosis.
Antiplasmodial Activity
Research suggests that derivatives of this compound exhibit significant antiplasmodial activity . This makes it a candidate for the development of new antimalarial drugs, particularly for strains of Plasmodium falciparum that are resistant to current treatments.
Mechanism of Action
Target of Action
The primary target of this compound is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. It is responsible for the activation of inflammatory processes and the release of pro-inflammatory cytokines.
Mode of Action
This compound has been shown to bind to the NLRP3 inflammasome . The binding of the compound to the inflammasome can inhibit its activation, thereby reducing the release of pro-inflammatory cytokines . This suggests that the compound acts as an inverse agonist , producing effects opposite to those of an agonist .
Biochemical Pathways
The compound’s interaction with the NLRP3 inflammasome affects the inflammatory response pathway . By inhibiting the activation of the inflammasome, the compound can prevent the release of pro-inflammatory cytokines, such as IL-1β . This can help to reduce inflammation and potentially alleviate symptoms associated with inflammatory conditions.
Pharmacokinetics
The compound’s ability to inhibit nlrp3 activation and il-1β release in differentiated thp-1 cells suggests that it can be absorbed and distributed to the site of action .
Result of Action
The result of the compound’s action is a reduction in the inflammatory response. By inhibiting the activation of the NLRP3 inflammasome, the compound can prevent the release of pro-inflammatory cytokines . This can help to reduce inflammation and potentially alleviate symptoms associated with inflammatory conditions.
properties
IUPAC Name |
1-[1-[2-(4-chlorophenyl)-2-oxoethyl]piperidin-4-yl]-2-oxo-3H-benzimidazole-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c22-16-4-2-15(3-5-16)20(27)13-25-9-7-17(8-10-25)26-19-6-1-14(12-23)11-18(19)24-21(26)28/h1-6,11,17H,7-10,13H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQUMHTWZCKPGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)C#N)NC2=O)CC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648514 |
Source


|
| Record name | 1-{1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidin-4-yl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-(4-Chlorophenyl)-2-oxoethyl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile | |
CAS RN |
1037835-42-9 |
Source


|
| Record name | 1-{1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidin-4-yl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


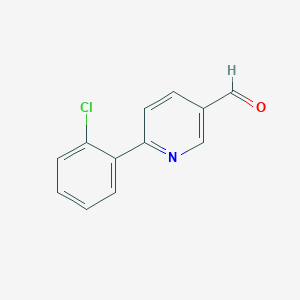
![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-indan-2-YL-acetic acid](/img/structure/B1360872.png)
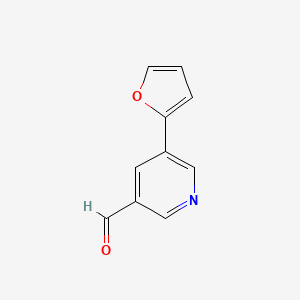

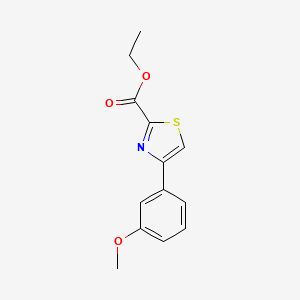
![methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B1360879.png)

